molecular formula C17H18N4O5 B2579695 ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate CAS No. 865615-08-3

ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate

Cat. No. B2579695
CAS RN: 865615-08-3
M. Wt: 358.354
InChI Key: WIBUZAKHAFCONZ-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “Z” in the name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog (CIP) priority rules .

Scientific Research Applications

Synthesis and Structural Analysis

One application involves the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, where ethyl 2-arylamino-2-oxo-acetates undergo complex reactions to produce these compounds in good yields. The study by Yavari, Nasiri, and Djahaniani (2005) highlights the potential for creating a variety of structurally related compounds useful in organic synthesis and pharmaceutical research, demonstrating significant atropisomerism due to a high energy barrier for rotation around the N-aryl bond Yavari, Nasiri, & Djahaniani, 2005.

Spectroscopic and Quantum Chemical Studies

Research by Singh et al. (2015) on ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECADPC) and its nitro derivative provided insights into their structural evaluation, chemical reactivity, and non-linear optical properties through spectroscopic methods and quantum chemical calculations. These compounds exhibit promising characteristics for non-linear optical (NLO) applications, with ECADPC showing higher suitability due to its static first hyperpolarizability values Singh et al., 2015.

Molecular Structure and Spectroscopic Properties

Another study focused on a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, examining its molecular structure, spectroscopic properties, and the nature of intra- and intermolecular interactions through a combination of experimental and quantum chemical methods. Singh et al. (2013) provided valuable information on the formation of dimers in the solid state, highlighting the compound's potential in materials science and molecular engineering Singh et al., 2013.

Non-linear Optical Applications

Further exploration into ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate by Singh et al. (2013) revealed its spectroscopic analysis and chemical reactivity. The study's findings on dimer formation and the evaluation of non-linear optical properties suggest potential applications in developing NLO materials, an area of growing interest in the field of photonics and optoelectronics Singh et al., 2013.

properties

IUPAC Name

ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-4-26-17(23)14-10(2)15(19-11(14)3)16(22)20-18-9-12-5-7-13(8-6-12)21(24)25/h5-9,19H,4H2,1-3H3,(H,20,22)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBUZAKHAFCONZ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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